(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran
Overview
Description
“(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran” is a chemical compound with the CAS Number: 67576-77-6 . Its IUPAC name is methyl 2,3,4-tri-O-benzyl-6-deoxy-L-galactopyranoside . The compound has a molecular weight of 448.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28?/m0/s1 . This code can be used to generate a 3D model of the molecule using appropriate software.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 672.4±55.0 °C and a predicted density of 1.22±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 11.87±0.70 .Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body. The specific ADME properties of this compound would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to other sugar derivatives, it might have effects on cellular metabolism or signaling. These effects would need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced .
Properties
IUPAC Name |
(3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLREJYMFIJBR-KURBPKLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370145 | |
Record name | ST50405945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67576-77-6 | |
Record name | ST50405945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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